1-(2-Ethoxyethyl)piperazine CAS number and properties
1-(2-Ethoxyethyl)piperazine CAS number and properties
An In-depth Technical Guide to 1-(2-Ethoxyethyl)piperazine
Introduction
1-(2-Ethoxyethyl)piperazine is a derivative of piperazine, a heterocyclic compound that is a ubiquitous structural motif in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a piperazine ring functionalized with an ethoxyethyl group, makes it a valuable and versatile building block in modern organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. As a key intermediate, understanding the characteristics of this compound is paramount for researchers and scientists aiming to develop novel chemical entities.[3][4]
Compound Identification
Correctly identifying a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for 1-(2-Ethoxyethyl)piperazine.
| Identifier | Value | Source |
| CAS Number | 13484-38-3 | [5][6][7] |
| IUPAC Name | 1-(2-ethoxyethyl)piperazine | [7] |
| Molecular Formula | C₈H₁₈N₂O | [5][7] |
| Molecular Weight | 158.24 g/mol | [5][7] |
| InChI | InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | [5][7] |
| InChIKey | TXQLUKMSYDOGDH-UHFFFAOYSA-N | [5][7] |
| SMILES | CCOCCN1CCNCC1 | [5][7] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. 1-(2-Ethoxyethyl)piperazine is typically a clear, colorless to slightly yellow liquid.[3]
| Property | Value | Source |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Boiling Point | 224-225 °C | [5][6] |
| Density | 0.941 g/mL | [5] |
| Refractive Index (n20/D) | 1.4690 | [5][6] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |
Synthesis and Reactivity
The synthetic utility of 1-(2-Ethoxyethyl)piperazine stems from the reactivity of the piperazine ring, specifically the secondary amine, which acts as a nucleophile. This allows for straightforward functionalization, primarily through N-alkylation and N-arylation reactions, to build more complex molecular architectures.[8]
A common synthetic approach involves the reaction of piperazine with an appropriate ethoxyethyl halide. The causality behind this choice is the high nucleophilicity of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of the halide, leading to the formation of the C-N bond.
Below is a diagram illustrating the general synthetic logic for creating derivatives from 1-(2-Ethoxyethyl)piperazine.
Caption: Logical workflow for derivatization reactions.
Experimental Protocol: N-Alkylation
This protocol provides a generalized, self-validating methodology for the N-alkylation of 1-(2-Ethoxyethyl)piperazine. The progress of the reaction is monitored to ensure completion, which is a key aspect of a self-validating system.
-
Reaction Setup : In a round-bottom flask, dissolve 1-(2-Ethoxyethyl)piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the acid generated during the reaction.
-
Electrophile Addition : Add the desired alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Execution : Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.
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Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Filter off the base and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] 1-(2-Ethoxyethyl)piperazine serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][4] Its incorporation into a molecule can modulate pharmacokinetic properties such as solubility and bioavailability.[8]
A notable application is its use as a precursor or building block for compounds targeting the central nervous system (CNS).[1] The structural features of 1-(2-Ethoxyethyl)piperazine allow for the systematic modification and optimization of lead compounds during the drug discovery process.
The following diagram illustrates the role of 1-(2-Ethoxyethyl)piperazine as a foundational component in the synthesis of more complex molecules.
Caption: Role as a key intermediate in API synthesis.
Safety and Toxicology
Understanding the safety and handling requirements for any chemical is critical. 1-(2-Ethoxyethyl)piperazine is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Precautionary Measures: When handling 1-(2-Ethoxyethyl)piperazine, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] All work should be conducted in a well-ventilated fume hood.[9] Store the compound in a cool, dry, well-ventilated area away from sources of ignition.[5]
Conclusion
1-(2-Ethoxyethyl)piperazine, identified by CAS number 13484-38-3, is a functionally rich chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the reactive piperazine moiety, which allows for predictable and efficient chemical modifications. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.
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